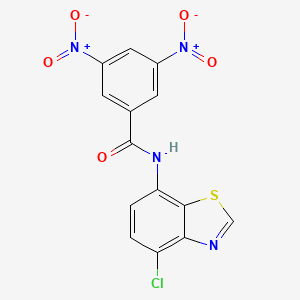

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide

Descripción

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClN4O5S/c15-10-1-2-11(13-12(10)16-6-25-13)17-14(20)7-3-8(18(21)22)5-9(4-7)19(23)24/h1-6H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMQNFRNWMAYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])SC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Nitration: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the desired positions.

Coupling Reaction: Finally, the chlorinated benzothiazole and the nitrated benzamide are coupled together under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Products may include compounds with additional oxygen-containing functional groups.

Reduction: The major products are typically the corresponding amines.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Aplicaciones Científicas De Investigación

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mecanismo De Acción

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.

Interacting with DNA: The compound may intercalate into DNA, affecting replication and transcription processes.

Modulating Receptor Activity: It can bind to receptors on cell surfaces, altering signal transduction pathways.

Comparación Con Compuestos Similares

N-(4-Bromophenyl)-3,5-dinitrobenzamide

- Structure : Replaces the benzothiazole group with a 4-bromophenyl substituent.

- Key Differences :

- The bromine atom (van der Waals radius: 1.85 Å) is larger and more polarizable than chlorine (1.75 Å), leading to distinct crystal packing via halogen bonding .

- The single aromatic ring lacks the heterocyclic sulfur and nitrogen atoms, reducing opportunities for π-π stacking and hydrogen bonding compared to the benzothiazole system.

- Crystallographic Data : The bromophenyl derivative forms intermolecular N–H···O hydrogen bonds between the amide group and nitro oxygen, stabilizing a layered structure .

3,5-Dinitro-N-(1,3-thiazol-2-yl)-benzamide Monohydrate

- Structure: Features a monocyclic thiazole ring instead of benzothiazole.

- The thiazole nitrogen participates in hydrogen bonding with water molecules in the monohydrate form, a feature absent in the anhydrous benzothiazole analogue .

Electronic and Physicochemical Properties

Table 1: Comparative Properties of Selected Benzamide Derivatives

Electronic Effects

- Nitro Groups : The 3,5-dinitro configuration in all compounds creates a meta-directed electron-deficient aromatic system, enhancing electrophilic reactivity.

- Halogen Substituents: Chloro and bromo groups exert contrasting inductive effects; bromine’s higher polarizability may increase solubility in non-polar solvents compared to chlorine.

Research Findings and Methodological Considerations

- Structural Determination : Compounds like N-(4-bromophenyl)-3,5-dinitrobenzamide were characterized using SHELX software (e.g., SHELXL for refinement), highlighting the reliability of this tool for small-molecule crystallography .

- Synthetic Challenges : The chloro-benzothiazole moiety may complicate synthesis due to steric hindrance during amide coupling, unlike less bulky substituents in analogues.

Actividad Biológica

N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide (CAS No. 946209-67-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

Chemical Structure and Synthesis

The compound features a benzothiazole ring substituted with a chlorine atom and a dinitrobenzamide moiety . The synthesis typically involves several steps:

- Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an aldehyde or ketone.

- Chlorination : Using agents like thionyl chloride to introduce the chlorine atom.

- Nitration : Employing concentrated nitric and sulfuric acids to add nitro groups.

- Coupling Reaction : Combining the chlorinated benzothiazole with the nitrated benzamide under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and inhibition of essential cellular processes.

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival. Specifically, it has shown activity against breast cancer cell lines, indicating its potential for further development as an anticancer therapeutic .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways crucial for cell survival.

- DNA Interaction : It can intercalate into DNA, potentially affecting replication and transcription processes.

- Receptor Modulation : By binding to cell surface receptors, it may alter signal transduction pathways critical for cellular responses.

Comparative Analysis

A comparative analysis with similar compounds reveals differences in biological activity based on structural variations:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide | Structure | Moderate antimicrobial activity |

| 2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | Structure | Higher anticancer efficacy |

| N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide | Structure | Enhanced receptor modulation effects |

Case Studies

Several case studies highlight the compound's efficacy:

- Study on Antimicrobial Activity : In vitro testing demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

- Anticancer Research : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.

Q & A

Basic: What are the optimal synthetic routes for N-(4-chloro-1,3-benzothiazol-7-yl)-3,5-dinitrobenzamide?

Methodological Answer:

The synthesis typically involves coupling a benzothiazole amine with a nitro-substituted benzoyl chloride. A general protocol includes:

Thiazole Ring Formation : React 4-chloro-7-amino-1,3-benzothiazole with 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane under nitrogen.

Coupling Conditions : Use triethylamine (2.5 eq) as a base to neutralize HCl byproducts. Stir at 0–5°C for 2 hours, then warm to room temperature for 12 hours.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate 7:3) and recrystallize from ethanol .

Basic: How should researchers characterize the compound’s structural purity?

Methodological Answer:

Employ a multi-technique approach:

- NMR Spectroscopy : Use and NMR in DMSO- to confirm substituent positions and nitro group integration.

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation in ethanol/water (9:1) and analyze at 293 K (R factor <0.06) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] ~422.2) to verify molecular weight .

Basic: What in vitro assays are recommended to evaluate biological activity?

Methodological Answer:

Standard protocols include:

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Test concentrations from 1–256 µg/mL .

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with 10 µM compound in Tris-HCl buffer (pH 7.4). Monitor activity via fluorescence quenching .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Critical parameters:

- Solvent Selection : Replace dichloromethane with THF to enhance solubility of nitro groups.

- Catalysis : Add DMAP (4-dimethylaminopyridine, 0.1 eq) to accelerate acylation.

- Temperature Control : Maintain 0°C during benzoyl chloride addition to minimize side reactions. Pilot studies report 75–82% yield improvements under these conditions .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient).

- Assay Conditions : Standardize ATP concentration in kinase assays (e.g., 10 µM) to reduce false negatives.

- Cell Line Variability : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with the benzothiazole core as a rigid scaffold. Target enzymes like DNA gyrase (PDB: 1KZN).

MD Simulations : Run 100-ns simulations in GROMACS to assess nitro group interactions with active-site residues (e.g., Arg136).

QSAR Modeling : Corrogate nitro group electronegativity with MIC values using Gaussian09-derived descriptors .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.